molecular formula C16H14N4O2S B1616966 1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea CAS No. 6373-47-3

1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea

Cat. No. B1616966
CAS RN: 6373-47-3
M. Wt: 326.4 g/mol
InChI Key: PZBXQLAZFQOKLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Amino-1,3,4-thiadiazole-2-thiol was used to prepare new amines exhibiting anti-convulsant activity1. The synthesis of such compounds often involves reactions with various amines and thiols1.



Molecular Structure Analysis

The molecular structure of 5-Amino-1,3,4-thiadiazole-2-thiol is represented by the SMILES string Nc1nnc(S)s11. This indicates that the molecule contains nitrogen (N), carbon ©, and sulfur (S) atoms arranged in a specific configuration1.


Safety Information
According to the source, this compound has some safety hazards. It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. The target organs are the respiratory system1.


Scientific Research Applications

Synthesis Methods and Chemical Properties

  • A study by Li and Chen (2008) developed a simple and efficient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas using microwave irradiation, providing satisfactory yields. This method highlights an advancement in the synthesis of thiadiazol-2-yl urea derivatives, which could have various applications in chemical research (Li & Chen, 2008).

  • Han et al. (2009) described a rapid and efficient microwave-assisted synthesis method for 1,3,4-thiadiazole aroylurea derivatives. This method shortens reaction times compared to conventional heating methods, indicating potential for accelerating the development of thiadiazole-based compounds (Han et al., 2009).

Biological Activities

  • Ricci and Bertoletti (2009) reviewed urea derivatives, highlighting some as positive regulators of cell division and differentiation, showing cytokinin-like activity often exceeding that of adenine compounds. This suggests potential applications in plant morphogenesis and agriculture (Ricci & Bertoletti, 2009).

  • Manna et al. (2020) presented a phenyl thiadiazole-based Schiff base receptor for turn-on fluorescent, colourimetric detection of Al3+ ions, showing quick responses, excellent selectivity, and sensitivity. Such compounds have implications for environmental monitoring and chemical analysis (Manna et al., 2020).

  • Mustafa et al. (2014) studied urea derivatives for enzyme inhibition and anticancer activities, identifying compounds with potential as therapeutic agents (Mustafa et al., 2014).

Other Applications

  • Lloyd and Steed (2011) explored the use of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea in forming hydrogels, demonstrating the anion's role in tuning the gels' physical properties. Such materials could find use in drug delivery systems or materials science (Lloyd & Steed, 2011).

  • Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with potential for photodynamic therapy applications, highlighting the role of thiadiazole structures in developing photosensitizers for cancer treatment (Pişkin et al., 2020).

properties

CAS RN

6373-47-3

Product Name

1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea

InChI

InChI=1S/C16H14N4O2S/c1-22-13-9-5-8-12(10-13)17-15(21)18-16-20-19-14(23-16)11-6-3-2-4-7-11/h2-10H,1H3,(H2,17,18,20,21)

InChI Key

PZBXQLAZFQOKLN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3

Origin of Product

United States

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